Thalidomide-5'-O-PEG1-propargyl
描述
Thalidomide-5'-O-PEG1-propargyl is a synthetic derivative of thalidomide, a molecule historically notorious for its teratogenic effects but repurposed in recent decades for its immunomodulatory and anti-angiogenic properties. This compound integrates three key components:
- Thalidomide core: Serves as a cereblon E3 ubiquitin ligase binder, enabling targeted protein degradation in PROTAC (Proteolysis-Targeting Chimera) applications .
- PEG1 linker: A short polyethylene glycol (PEG) spacer that enhances solubility, reduces immunogenicity, and improves pharmacokinetic properties .
- Propargyl group: A terminal alkyne functional group enabling click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation with azide-containing molecules .
This compound is primarily utilized in chemical biology and drug development to construct PROTACs, antibody-drug conjugates (ADCs), and other multifunctional therapeutics. Its design balances molecular flexibility with targeted reactivity, making it a versatile tool in precision medicine .
属性
分子式 |
C18H16N2O6 |
|---|---|
分子量 |
356.3 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-(2-prop-2-ynoxyethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O6/c1-2-7-25-8-9-26-11-3-4-12-13(10-11)18(24)20(17(12)23)14-5-6-15(21)19-16(14)22/h1,3-4,10,14H,5-9H2,(H,19,21,22) |
InChI 键 |
PZSJAPSVVGMQOA-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
准备方法
Chemical Structure and Properties
Thalidomide-5'-O-PEG1-propargyl (CID: 134481416) is characterized by the molecular formula C18H16N2O6 and a molecular weight of 356.334 g/mol. The structure consists of the classic thalidomide scaffold with a 2-prop-2-ynoxyethoxy substituent at the 5' position of the isoindoline-1,3-dione moiety. The SMILES notation for this compound is OCCOCC#CC1=CC=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=C1.
This compound functions as a degrader building block for targeted protein degradation, containing an E3 ligase ligand connected to a functional group that can be conjugated to target protein ligands through straightforward chemical reactions.
General Thalidomide Synthetic Framework
Traditional Thalidomide Synthesis
The preparation of this compound begins with understanding the foundational synthesis of thalidomide, which can be adapted for this derivative. Several established routes for thalidomide synthesis exist:
Phthalic Anhydride and Glutamine Method
The most direct approach involves the reaction of phthalic anhydride with glutamine:
- Phthalic anhydride and glutamine are heated together at 120-150°C
- The temperature is slowly raised to 160-220°C under vacuum conditions
- The reaction proceeds for 2-20 hours to form thalidomide
This method was further refined to improve yield and efficiency:
L-glutamine (10 g; 68.42 mmoles) is suspended in pyridine (50 ml) at room temperature. Phthalic anhydride (14 g, 94.5 mmoles) is added and the mixture is gradually heated to T=80-85°C. After 6 h, an aliquot of the reaction mixture is distilled off under vacuum and the mixture is cooled to 40°C.
N-Phthaloyl-Glutamic Acid Pathway
Another established approach involves:
- Formation of N-phthaloyl-glutamic acid
- Subsequent cyclization using ammonium acetate to form the glutarimide ring
This method achieved a reported overall yield of 56% in two steps, significantly higher than previous methods (19% in three steps).
Modern Synthesis Improvements
Recent improvements in thalidomide synthesis include:
Specific Synthesis Strategies for this compound
The synthesis of this compound requires two major phases: (1) preparation of the thalidomide core and (2) regioselective functionalization at the 5' position with a PEG1-propargyl group.
Synthesis of Substituted Phthalic Anhydrides
To achieve functionalization at specific positions, modified phthalic anhydrides can be used as starting materials:
- 3- or 4-substituted phthalic anhydrides can be prepared with various substituents (CH3, CH2CH3, OCH3, F, Cl, Br, or NO2)
- These substituted anhydrides react with glutamine following the standard thalidomide synthesis procedure
- This yields thalidomide derivatives with substitutions at specific positions on the aromatic ring
Regioselective Functionalization Approach
For the specific attachment of the PEG1-propargyl moiety at the 5' position, a strategic approach involves:
- Synthesis of the thalidomide core
- Selective bromination or iodination at the 5' position
- Palladium-catalyzed cross-coupling reaction with propargyl alcohol
- PEG1 attachment through etherification
This approach typically requires protection/deprotection strategies to ensure regioselectivity.
PEG1-Propargyl Attachment
The attachment of the PEG1-propargyl group can be achieved through several methods:
- Williamson Ether Synthesis : Reaction of hydroxylated thalidomide with propargyl-PEG1 tosylate or mesylate
- Copper-catalyzed Click Chemistry : Connecting azide-functionalized thalidomide with PEG1-propargyl derivatives
- Mitsunobu Reaction : Coupling of hydroxylated thalidomide with propargyl-PEG1-OH using DIAD/TPP
Optimization Parameters for Synthesis
The optimization of reaction conditions is critical for achieving high yields and purity. Key parameters include:
Reaction Solvent Optimization
| Solvent | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Pyridine | Facilitates both steps | Basic, harder to remove | 45-60 |
| DMF | Good solubility, high boiling point | Difficult removal | 40-55 |
| Dioxane | Good solubility for intermediates | Lower yields | 35-50 |
| Diphenyl ether | Excellent for cyclization | Limited functionality tolerance | 50-60 |
Temperature and Time Optimization
The critical temperature ranges for different reaction steps:
Analytical Characterization
Spectroscopic Analysis
The synthesized this compound should be characterized using:
- 1H NMR : Key signals include the propargyl terminal hydrogen (≈2.5 ppm), PEG methylene groups (≈3.5-4.0 ppm), and aromatic protons (≈7.5-8.0 ppm)
- 13C NMR : Characteristic signals for the alkyne carbons (≈75-80 ppm), carbonyl carbons (≈167-170 ppm)
- FTIR : Diagnostic bands for alkyne stretch (≈3300 cm-1), C=O stretches (≈1700 cm-1)
- HRMS : Molecular ion confirmation at m/z 356.334
Applications and Importance
This compound serves as a critical building block in targeted protein degradation technologies. The propargyl terminal allows for further conjugation through click chemistry with azide-containing molecules. This compound belongs to a class of specialized thalidomide derivatives that can be used to:
- Create bifunctional degrader molecules (PROTACs)
- Target specific proteins for degradation via the cereblon E3 ligase pathway
- Develop novel therapeutics for cancer and other diseases
Recent research has demonstrated that thalidomide derivatives can induce protein degradation via cereblon (CRBN)-containing ubiquitin ligase, modifying its substrate specificity. This mechanism underlies both therapeutic effects and teratogenic potential.
化学反应分析
Types of Reactions
Thalidomide-5’-O-PEG1-propargyl undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Click Chemistry: The propargyl group can react with azide-containing compounds via click chemistry to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the propargyl group and azides.
Major Products
The major products formed from these reactions include triazole derivatives, which are essential intermediates in the synthesis of PROTAC molecules .
科学研究应用
Thalidomide-5’-O-PEG1-propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Acts as a cereblon ligand to recruit CRBN proteins, facilitating targeted protein degradation.
Medicine: Plays a crucial role in the development of PROTAC molecules for cancer therapy and other diseases.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用机制
Thalidomide-5’-O-PEG1-propargyl exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of Thalidomide-5’-O-PEG1-propargyl to CRBN induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation . This mechanism is crucial for the targeted degradation of specific proteins, making it a valuable tool in drug discovery and development .
相似化合物的比较
Comparison with Similar Compounds
The structural and functional diversity of thalidomide-PEG derivatives allows for tailored applications. Below is a comparative analysis of Thalidomide-5'-O-PEG1-propargyl with analogous compounds:
Key Differentiators:
- Functional Group Reactivity : Propargyl (alkyne) and azide derivatives enable orthogonal click chemistry, while carboxylic acid/amine groups facilitate covalent conjugation to biomolecules .
- PEG Length : Shorter PEG chains (PEG1–PEG2) minimize steric hindrance in small-molecule conjugates, whereas longer PEGs (e.g., PEG5) improve solubility in aqueous systems .
- Biological Activity : Piperazine-containing derivatives (e.g., Thalidomide-Piperazine-PEG1-COOH) enhance binding specificity to E3 ligases, critical for PROTAC efficacy .
PROTAC Development
This compound is a cornerstone in PROTAC synthesis, where its cereblon-binding moiety directs ubiquitination and degradation of disease-causing proteins. Studies show that PEG1-linked derivatives exhibit superior cellular permeability compared to bulkier PEG4–PEG5 analogs .
Click Chemistry Efficiency
The propargyl group in this compound demonstrates >90% reaction yield in copper-catalyzed azide-alkyne cycloaddition, outperforming azide-terminated analogs in stability during conjugation .
Solubility and Pharmacokinetics
PEG1 derivatives strike a balance between hydrophilicity and molecular weight, achieving 2–3× higher solubility in DMSO than non-PEGylated thalidomide analogs.
Chirality and Separation
Supplier Landscape and Availability
- Unavailable Compounds: this compound and its PEG1–PEG4 acid variants are currently out of stock at Tenova Pharmaceuticals, reflecting high demand and synthetic complexity .
- Commercial Alternatives : Thalidomide-O-PEG2-propargyl (CAS 2098487-52-4) and azide derivatives are available from Chinese suppliers like 960化工网 and 新研博美生物科技, though pricing exceeds $4000 per gram .
常见问题
Basic Research Questions
Q. What are the established synthetic routes for Thalidomide-5'-O-PEG1-propargyl, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling thalidomide derivatives with propargyl-PEG1 groups via O-linkage. Reaction optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of thalidomide to PEG-propargyl reagent), solvent selection (e.g., anhydrous DMF or acetonitrile), and temperature (room temperature to 50°C). Post-synthesis purification via column chromatography or recrystallization is critical for removing unreacted intermediates . Yield and purity are assessed using HPLC (e.g., USP methods for thalidomide derivatives) and NMR (to confirm PEG-propargyl linkage) .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization involves:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to verify PEG1-propargyl substitution at the 5'-O position.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC analysis (using C18 columns with acetonitrile/water gradients) to assess purity (>95% required for biological studies) .
Q. What is the mechanistic basis for this compound’s interaction with Cereblon (CRBN)?
- Methodological Answer : The compound acts as a molecular glue, binding CRBN via its phthalimide moiety while the PEG1-propargyl group enhances solubility. Competitive binding assays (e.g., surface plasmon resonance or fluorescence polarization) quantify CRBN affinity (Kd values). Co-crystallization studies with CRBN-DDB1 complexes can map binding interfaces .
Advanced Research Questions
Q. How can this compound be optimized for PROTAC design to enhance target protein degradation efficiency?
- Methodological Answer : Optimization strategies include:
- Linker length adjustment : Testing PEG1 vs. longer PEG chains (e.g., PEG4) to balance solubility and steric accessibility.
- Click chemistry compatibility : Using the propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized E3 ligase ligands.
- In vitro degradation assays : Quantifying ubiquitination and proteasomal degradation of target proteins (e.g., IKZF1/3 in myeloma cells) via Western blot or cellular thermal shift assays .
Q. What experimental models are suitable for studying the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound?
- Methodological Answer :
- In vitro : Human liver microsomes or cytochrome P450 isoforms (e.g., CYP2C19) to assess metabolic stability.
- In vivo : Xenograft models (e.g., multiple myeloma) with oral or intravenous administration. PK parameters (Cmax, AUC, t½) are measured via LC-MS/MS of plasma samples. PD effects are evaluated by CRBN-dependent protein degradation in tumor tissues .
Q. How does PEG1-propargyl modification affect the compound’s stability compared to unmodified thalidomide derivatives?
- Methodological Answer : Stability is assessed under:
- Physiological conditions : Incubation in PBS (pH 7.4) at 37°C, with HPLC monitoring of degradation products.
- Oxidative stress : Exposure to H2O2 or liver microsomes to simulate metabolic breakdown. PEGylation typically reduces oxidation rates by shielding reactive sites .
Q. How can contradictory data between in vitro CRBN binding and in vivo efficacy be resolved?
- Methodological Answer : Contradictions may arise from differences in cellular context (e.g., tumor microenvironment vs. purified proteins). Mitigation strategies include:
- Tissue-specific CRBN expression profiling (qPCR/Western blot).
- Dose-response studies to identify threshold concentrations for target engagement.
- Combination studies with CRBN-independent agents (e.g., proteasome inhibitors) to isolate mechanisms .
Q. What are the methodological considerations for integrating this compound into combinatorial therapies?
- Methodological Answer :
- Synergy screening : Using Chou-Talalay assays to calculate combination indices (CI) with drugs like lenalidomide or dexamethasone.
- Toxicity profiling : Monitoring off-target effects (e.g., neurotoxicity) via transcriptomics or histopathology in co-treatment models.
- Mechanistic validation : CRISPR-based CRBN knockout studies to confirm dependency on the intended pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
